(1S,2R)-2-Methoxycyclohexanamine hydrochloride
Overview
Description
Scientific Research Applications
Analytical Profiling and Detection
(1S,2R)-2-Methoxycyclohexanamine hydrochloride has been studied for its analytical profiles. Research has focused on characterizing substances like methoxetamine and related compounds using techniques such as gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy. These methods are crucial for identifying and quantifying these substances in biological matrices such as blood, urine, and vitreous humor (De Paoli et al., 2013).
Metabolism and Toxicological Detection
Studies have been conducted on the metabolism of related arylcyclohexylamines in rat urine, revealing insights into the metabolic pathways involving N-dealkylation and O-dealkylation. Such research aids in understanding the toxicological aspects of these compounds and their potential effects on human health (Sauer et al., 2008).
Synthesis and Characterization
Research has also been conducted on the synthesis and analytical characterization of various N-alkyl-arylcyclohexylamines. These studies provide essential data for identifying new psychoactive substances, particularly in forensic contexts. This research is vital for legislative and public health purposes due to the increasing prevalence of such substances as 'research chemicals' (Wallach et al., 2016).
Neuropharmacological Research
Compounds like this compound serve as structural templates in neuropharmacological research. Their roles in mimicking the effects of psychoactive substances like ketamine are of particular interest. This aspect is crucial in developing new treatments for various neurological conditions (Wallach et al., 2014).
Safety and Hazards
The safety information available indicates that “(1S,2R)-2-Methylcyclohexanamine hydrochloride” is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(1S,2R)-2-methoxycyclohexan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-UOERWJHTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CCCC[C@@H]1N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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